molecular formula C18H17NS B2671323 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 338749-88-5

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline

Cat. No.: B2671323
CAS No.: 338749-88-5
M. Wt: 279.4
InChI Key: RRKPSWRXBKRCBQ-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline is a synthetic quinoline derivative intended for research use in early-stage drug discovery, particularly in the field of anti-infectives. This compound is strictly for laboratory research and is not intended for diagnostic or therapeutic uses. Quinoline scaffolds are a cornerstone of antimalarial research . The structural motif of a sulfanyl-linked group at the 2-position of the quinoline nucleus is found in compounds investigated for their potential efficacy against Plasmodium parasites . Related hybrids, such as those combining quinoline with chalcone or other pharmacophores, have demonstrated significant anti-malarial activity by targeting the parasite's digestive vacuole and inhibiting the detoxification process of toxic hematin . The presence of the (4-methylphenyl)sulfanyl group in this compound suggests a potential mechanism that may interfere with similar biological pathways, making it a candidate for the development of novel anti-malarial agents aimed at overcoming drug resistance. Researchers may find value in this chemical entity as a building block for molecular hybridization techniques, a proven strategy for enhancing antimalarial potency and overcoming resistance mechanisms in multidrug-resistant strains . Beyond antimalarial applications, quinoline-based compounds are also explored for their broader pharmacological potential, including antiviral and anticancer properties, providing a wide scope for investigative applications .

Properties

IUPAC Name

4,8-dimethyl-2-(4-methylphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NS/c1-12-7-9-15(10-8-12)20-17-11-14(3)16-6-4-5-13(2)18(16)19-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPSWRXBKRCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline typically involves the reaction of 4-methylthiophenol with 4,8-dimethylquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced derivatives

    Substitution: Halogenated or aminated quinoline derivatives

Scientific Research Applications

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Quinoline derivatives with sulfanyl groups and aromatic substitutions are well-documented. Key structural analogs include:

Compound Name Substituents (Positions) Key Properties/Activities Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-(4-ClPh), 3-(4-MeOPh) Synthetic intermediate; IR, NMR data provided
2-(4-Fluorobenzyl)sulfanyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate 2-(4-FBnS), 6,7-diF, 4-OH, 3-COOMe High-yield synthesis; solid spectroscopic data
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 2-(4-ClPh), 3-(4-MeOPhS), 4-COOH CAS 477867-89-3; molecular weight 421.9
Chloroquine 4-(piperazinyl) substitution Antimalarial agent; piperazine side chain
  • Electronic and Steric Effects : The methyl groups at positions 4 and 8 in the target compound enhance lipophilicity compared to halogenated analogs (e.g., 4k in or the difluoro derivative in ). This may influence membrane permeability in biological systems.
  • Sulfanyl Group Positioning : Unlike 3-sulfanyl derivatives (e.g., ), the 2-sulfanyl group in the target compound may alter binding interactions in enzyme pockets, as seen in pyrazolone derivatives where sulfanyl positioning affects α-glucosidase inhibition .

Functional Analogues with Sulfanyl Linkages

Compounds with (4-methylphenyl)sulfanyl moieties but divergent core structures include:

  • 5-Methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one (Compound 3): Exhibits α-amylase inhibition (IC₅₀ = 1.95 mg/mL) and α-glucosidase inhibition (IC₅₀ = 1.55 mg/mL) . This highlights the role of the sulfanyl group in enzyme interaction, though the pyrazolone core differs from quinoline.

Biological Activity

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with two methyl groups at the 4 and 8 positions and a sulfanyl group attached to a para-methylphenyl moiety. This unique structure contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Properties

The compound has been investigated for its anticancer effects, showing promise in various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)15Induction of apoptosis
MDA-MB-231 (Breast Cancer)10Inhibition of cell proliferation
U87-MG (Glioblastoma)12Disruption of metabolic pathways

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in cancer cells.
  • Disruption of Cellular Integrity : In antimicrobial applications, it disrupts bacterial cell membranes, compromising their integrity.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in A549 cell viability after 48 hours of exposure, with an IC50 value of 15 µM. The study indicated that the compound activates caspase pathways leading to apoptosis .
  • Antimicrobial Screening : Another research effort screened this compound against a panel of pathogens, revealing effective inhibition against both Gram-positive and Gram-negative bacteria, with notable activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves cross-coupling reactions, such as Ullmann-type coupling for sulfanyl group introduction. For quinoline cores, cyclization of aniline derivatives with ketones or aldehydes (e.g., Friedländer synthesis) is common. Optimize conditions (temperature, catalyst loading) using Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) in polar aprotic solvents like DMF, as seen in analogous quinoline syntheses . Monitor reaction progress via TLC or HPLC and purify via column chromatography using gradient elution (hexane/ethyl acetate).

Q. How are physicochemical properties (e.g., melting point, solubility) determined for this compound, and why are they critical for experimental design?

  • Methodology : Melting points are measured via differential scanning calorimetry (DSC) or capillary methods. Solubility is assessed in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. These properties inform solvent selection for crystallization (e.g., ethanol for recrystallization, as in related thiadiazole derivatives ) and biological assay compatibility. For example, low aqueous solubility may necessitate DMSO stock solutions .

Q. What spectroscopic techniques are essential for structural confirmation, and how are data interpreted?

  • Methodology : Use 1H^1H/13C^{13}C NMR to verify substituent positions and sulfanyl group integration. Compare chemical shifts with analogous compounds (e.g., 4-Chloro-2-phenylquinoline ). Mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies functional groups (e.g., C-S stretch at ~600–700 cm1^{-1}). For crystallinity, powder XRD validates phase purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using MoKα radiation (λ = 0.71073 Å) on a Rigaku Saturn CCD diffractometer. Refine structures with SHELXL , applying constraints for methyl and phenyl groups. Analyze bond lengths (e.g., C-S ~1.78 Å) and dihedral angles (e.g., quinoline-thiophenyl torsion <5°) to confirm planarity, as seen in structurally similar thiadiazoles . Address disorder using PART instructions in SHELXTL .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology : Validate enzyme inhibition assays (e.g., IC50_{50}) with controls for metabolic stability. Use microsomal incubation to assess hepatic clearance. For in vivo studies, employ pharmacokinetic profiling (e.g., Cmax_{max}, t1/2_{1/2}) to reconcile bioavailability issues. Cross-reference with structurally related quinoline derivatives showing antitubercular activity .

Q. How can computational modeling predict structure-activity relationships (SAR) for sulfanyl-substituted quinolines?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO/LUMO distributions. Dock the compound into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Compare binding poses with active analogs (e.g., 4-(Adamantan-1-yl)quinoline derivatives ). Validate predictions with mutagenesis studies on key residues.

Q. What crystallographic refinements are needed to resolve thermal motion artifacts in high-Z′ structures?

  • Methodology : For structures with Z′ > 1 (common in flexible sulfanyl derivatives), apply anisotropic displacement parameters (ADPs) to all non-H atoms. Use TWINABS for scaling if twinning is detected (e.g., in monoclinic P21_1/n systems ). Refine hydrogen atoms with riding models and analyze residual density maps to exclude solvent effects.

Data Interpretation & Validation

Q. How are crystallographic R-factors and residual density metrics used to assess data quality?

  • Methodology : Aim for R1_1 < 0.05 and wR2_2 < 0.15 for high-resolution (<1.0 Å) data. Evaluate residual density peaks (<1 eÅ3^{-3}) near heavy atoms (S, N) to exclude misassigned sites. Use the GooF (S) value (~1.0) to confirm proper weighting scheme application, as demonstrated in thiadiazole refinements .

Q. What statistical methods address discrepancies in biological replicate assays?

  • Methodology : Apply Grubbs’ test to exclude outliers. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report mean ± SEM and power analysis (α = 0.05) to ensure reproducibility, following protocols for enzyme inhibition studies .

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